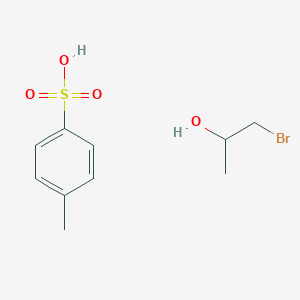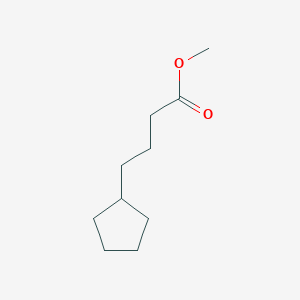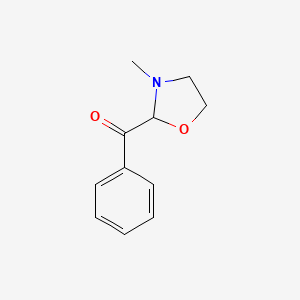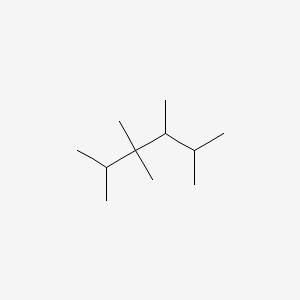
Diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate is an organic compound with the molecular formula C11H14O6 It is a derivative of oxolane, featuring a 4-methylidene group and two ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate can be synthesized through a multi-step process involving the reaction of diethyl oxalate with appropriate reagents under controlled conditions. The synthesis typically involves:
Starting Materials: Diethyl oxalate and a suitable aldehyde or ketone.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium ethoxide, at a temperature range of 50-70°C.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
Diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylic acid.
Reduction: Formation of diethyl 4-methylidene-5-hydroxyoxolane-3,3-dicarboxylate.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
Diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
作用機序
The mechanism of action of diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: Act as an inhibitor for certain enzymes by binding to their active sites.
Modulate Pathways: Influence biochemical pathways by altering the activity of key proteins.
Interact with Receptors: Bind to cellular receptors, leading to changes in cell signaling and function.
類似化合物との比較
Diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate can be compared with similar compounds such as:
Diethyl 4-methylidene-5-oxotetrahydrofuran-3,3-dicarboxylate: Similar structure but with a tetrahydrofuran ring.
Diethyl 4-methylidene-5-oxo-2,3-dihydrofuran-3,3-dicarboxylate: Differing in the degree of hydrogenation of the furan ring.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
特性
CAS番号 |
56643-56-2 |
|---|---|
分子式 |
C11H14O6 |
分子量 |
242.22 g/mol |
IUPAC名 |
diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate |
InChI |
InChI=1S/C11H14O6/c1-4-15-9(13)11(10(14)16-5-2)6-17-8(12)7(11)3/h3-6H2,1-2H3 |
InChIキー |
DWTRUJZBUANZGW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(COC(=O)C1=C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


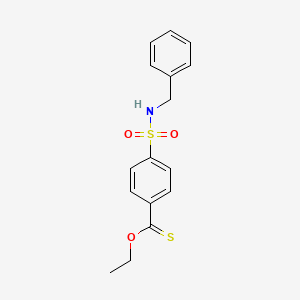
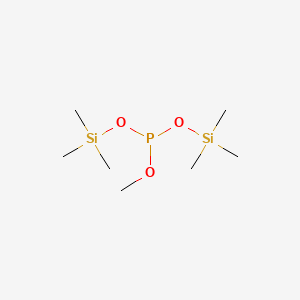
![4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14643477.png)
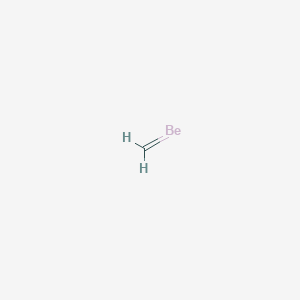
![Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)
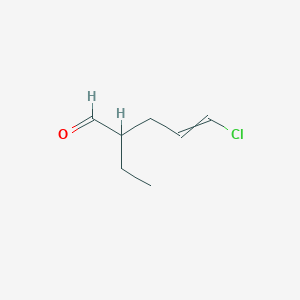
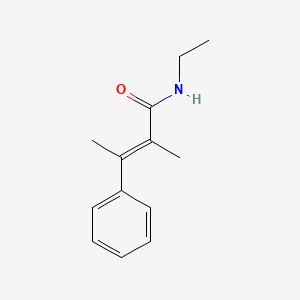
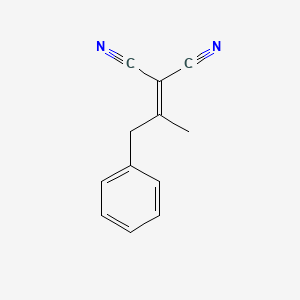
![2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14643517.png)

